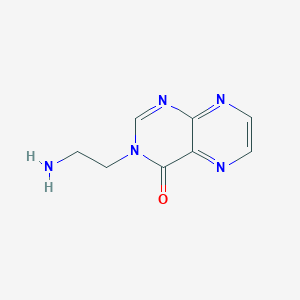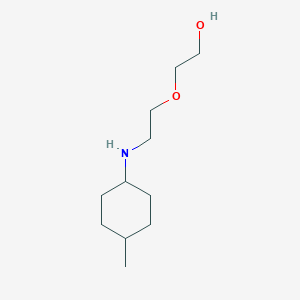
2-Chloro-4-(3-nitrophenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-nitrophenoxy)pyrimidine is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of small molecule anticancer drugs . Its unique structure, which includes a pyrimidine ring substituted with a chloro group and a nitrophenoxy group, makes it a valuable building block in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Chloro-4-(3-nitrophenoxy)pyrimidine typically involves multiple steps, including nucleophilic substitution and coupling reactions. One common method starts with 2,4,6-trichloropyrimidine, which undergoes nucleophilic substitution with 3-nitrophenol to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction . The overall yield of this synthetic route can be optimized to achieve higher efficiency .
Chemical Reactions Analysis
2-Chloro-4-(3-nitrophenoxy)pyrimidine is known to undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction is facilitated by the presence of the chloro group, which can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The nitrophenoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(3-nitrophenoxy)pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of small molecule anticancer drugs. Its derivatives have shown potential in inhibiting various cancer cell lines.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-nitrophenoxy)pyrimidine and its derivatives involves the inhibition of specific molecular targets, such as enzymes and receptors involved in cancer cell proliferation . The compound interacts with these targets through various pathways, leading to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
2-Chloro-4-(3-nitrophenoxy)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: This compound also serves as an intermediate in anticancer drug synthesis but includes a thiophen-2-yl group, which may confer different biological activities.
2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine: This compound has two chloro groups and is used in similar applications but may have different reactivity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C10H6ClN3O3 |
|---|---|
Molecular Weight |
251.62 g/mol |
IUPAC Name |
2-chloro-4-(3-nitrophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-12-5-4-9(13-10)17-8-3-1-2-7(6-8)14(15)16/h1-6H |
InChI Key |
MNQTUCOUBHCMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)









![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)


